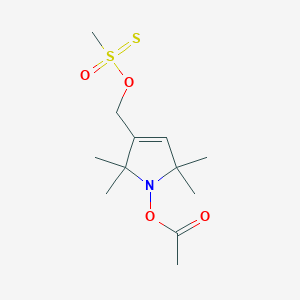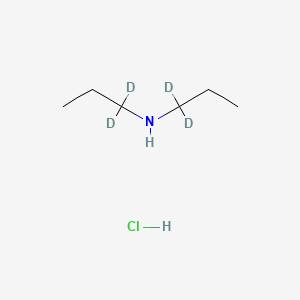
1-(6-Methylcyclohexen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylcyclohexen-1-yl)ethanone is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of cyclohexene, featuring a methyl group at the 6th position of the cyclohexene ring and an ethanone (ketone) group attached to the 1st position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Methylcyclohexen-1-yl)ethanone can be synthesized through several methods, including:
Hydroformylation of 1-methylcyclohexene: This involves the addition of carbon monoxide and hydrogen to 1-methylcyclohexene in the presence of a rhodium-based catalyst.
Oxidation of 1-methylcyclohexene: The compound can be obtained by oxidizing 1-methylcyclohexene using oxidizing agents such as chromyl chloride or potassium permanganate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
1-(6-Methylcyclohexen-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Various nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: 1-(6-Methylcyclohexen-1-yl)ethanoic acid.
Reduction: 1-(6-Methylcyclohexen-1-yl)ethanol or 1-(6-Methylcyclohexen-1-yl)ethanal.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
1-(6-Methylcyclohexen-1-yl)ethanone has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(6-Methylcyclohexen-1-yl)ethanone exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely based on the context of the research.
Comparison with Similar Compounds
1-Methylcyclohexene
1,2-Dimethylcyclohexene
1-Ethylcyclohexene
1-Propylcyclohexene
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(6-methylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7-5-3-4-6-9(7)8(2)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
IOSIUOQFBVPZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B15351229.png)




![N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15351249.png)

![3,5-dimethoxy-N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B15351255.png)
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acetoxyethyl)amino]ethyl acetate](/img/structure/B15351256.png)
![Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15351257.png)



